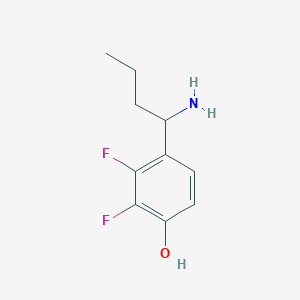
4-(1-Aminobutyl)-2,3-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminobutyl)-2,3-difluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with two fluorine atoms at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2,3-difluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluorophenol with 1-aminobutane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminobutyl)-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols .
Aplicaciones Científicas De Investigación
4-(1-Aminobutyl)-2,3-difluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(1-Aminobutyl)-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The aminobutyl group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the fluorine atoms, which may affect its reactivity and stability.
2,3-Difluorophenol: Does not have the aminobutyl group, limiting its potential biological activities.
4-(1-Aminobutyl)-2-fluorophenol: Contains only one fluorine atom, which may alter its chemical properties.
Uniqueness
4-(1-Aminobutyl)-2,3-difluorophenol is unique due to the presence of both the aminobutyl group and two fluorine atoms.
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
4-(1-aminobutyl)-2,3-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,7,14H,2-3,13H2,1H3 |
Clave InChI |
PCXWDAODWFHINY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=C(C=C1)O)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


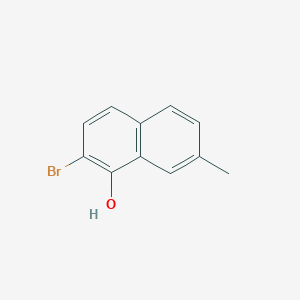

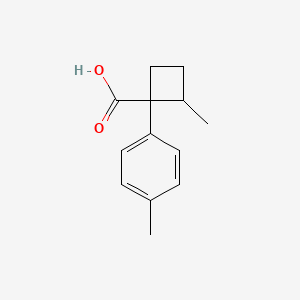
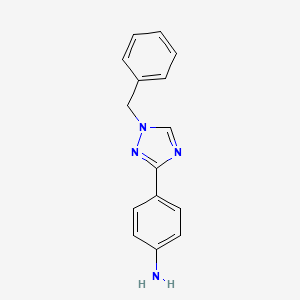
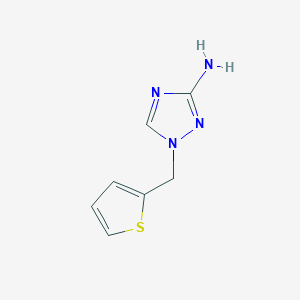
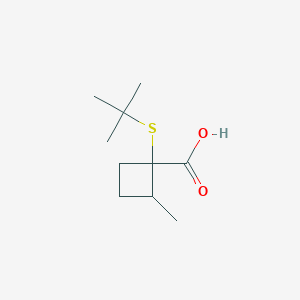
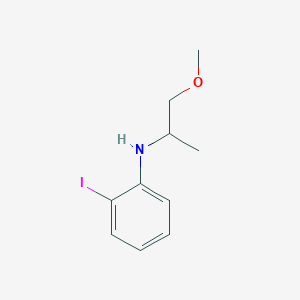
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
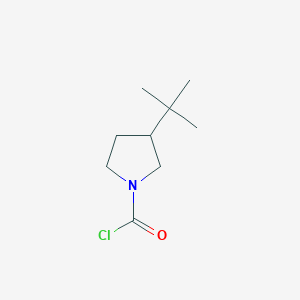
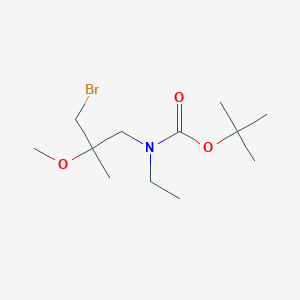
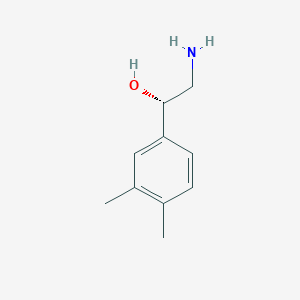
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
